5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a hydroxyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common method starts with the preparation of 2,6-dichloro-4-trifluoromethyl aniline, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with ethyl cyanoacetate, followed by cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the cyano group would produce an amine.
Scientific Research Applications
5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Berotralstat: Contains a trifluoromethyl group and is used in the treatment of hereditary angioedema.
Enobosarm: A selective androgen receptor modulator with a similar trifluoromethyl group.
τ-Fluvalinate: An insecticide with a trifluoromethyl group, used in agriculture.
Uniqueness: 5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a cyano and a trifluoromethyl group enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
634185-61-8 |
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Molecular Formula |
C15H8ClF3N2O2 |
Molecular Weight |
340.68 g/mol |
IUPAC Name |
5-chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-9-2-4-13(22)11(5-9)14(23)21-10-3-1-8(7-20)12(6-10)15(17,18)19/h1-6,22H,(H,21,23) |
InChI Key |
SWOZFPNVVOXPHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F)C#N |
Origin of Product |
United States |
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